N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide
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Overview
Description
N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Biological Activities
- N-Substituted Acetamides : Research has shown that derivatives of N-substituted acetamides, which include the specified compound, have been synthesized and tested for biological activities. These compounds displayed low antibacterial and antitumor activity, indicating their potential applications in the field of medicinal chemistry (Gasparyan et al., 2016).
Applications in Material Science
- Molecular Imprinted Polymers (MIPs) : The compound's derivatives have been utilized in the enhancement of molecular imprinted polymers. These polymers, when used as organic fillers, showed potential in improving the physical properties of materials, such as paper sheets. The study also evaluated antimicrobial activities, which could be relevant for material applications in various industries (Fahim & Abu-El Magd, 2021).
Antitumor and Antifolate Activities
- Dual Inhibitors for Cancer Treatment : A study designed analogues of this compound as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their effectiveness as antitumor agents. The research highlights the potential of these compounds in cancer therapeutics (Gangjee et al., 2009).
Other Biological Activities
- Herbicidal Activity : Certain derivatives of the compound have demonstrated effective herbicidal activities against various weeds. This suggests potential applications in agriculture for weed management (Hai-bin, 2007).
- Antimicrobial and Antiproliferative Activities : Studies have shown that derivatives of this compound exhibit antimicrobial and antiproliferative effects, which could be significant in developing new antimicrobial agents and in cancer research (Jing, 2011).
properties
Molecular Formula |
C24H27N5O3 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C24H27N5O3/c1-3-27(20(30)15-28-16(2)13-18-11-7-8-12-19(18)28)21-22(25)29(24(32)26-23(21)31)14-17-9-5-4-6-10-17/h4-12,16H,3,13-15,25H2,1-2H3,(H,26,31,32) |
InChI Key |
SCTGLDJHFROAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)CN3C(CC4=CC=CC=C43)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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